molecular formula C9H9BrN2O2 B4395532 N'-(4-bromo-2-methylphenyl)oxamide

N'-(4-bromo-2-methylphenyl)oxamide

Cat. No.: B4395532
M. Wt: 257.08 g/mol
InChI Key: JISAUDUUEKQEIX-UHFFFAOYSA-N
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Description

N'-(4-Bromo-2-methylphenyl)oxamide is a substituted oxamide derivative characterized by a phenyl ring functionalized with a bromine atom at the para-position (4th carbon) and a methyl group at the ortho-position (2nd carbon). The oxamide backbone (-NH-CO-CO-NH-) provides structural rigidity and hydrogen-bonding capacity, while the aromatic substituents influence electronic, steric, and solubility properties.

Properties

IUPAC Name

N'-(4-bromo-2-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O2/c1-5-4-6(10)2-3-7(5)12-9(14)8(11)13/h2-4H,1H3,(H2,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISAUDUUEKQEIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(4-bromo-2-methylphenyl)oxamide typically involves the reaction of 4-bromo-2-methylaniline with ethyl chloroformate, followed by the addition of ammonia to form the ethanediamide structure. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N'-(4-bromo-2-methylphenyl)oxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of N-(2-methylphenyl)ethanediamide.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of N-(2-methylphenyl)ethanediamide.

    Substitution: Formation of substituted ethanediamide derivatives with various functional groups.

Scientific Research Applications

N'-(4-bromo-2-methylphenyl)oxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N'-(4-bromo-2-methylphenyl)oxamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and ethanediamide moiety play crucial roles in binding to these targets, leading to modulation of biological pathways and effects on cellular functions.

Comparison with Similar Compounds

Comparison with Similar Oxamide Derivatives

Structural and Physical Properties

Substituents on oxamides significantly alter melting points, solubility, and crystallinity. A comparison is summarized in Table 1.

Table 1: Physical Properties of Oxamide Derivatives

Compound Melting Point (°C) Solubility Profile Key Substituent Effects
Oxamide (unsubstituted) ~419 (decomp.) Very low in water; soluble in polar solvents High symmetry, strong H-bonding
N,N'-Dimethyloxamide ~150 Moderate in polar solvents Reduced H-bonding, increased lipophilicity
Tetraethyloxamide ~50 Hygroscopic; soluble in nonpolar solvents Alkyl chains disrupt packing
N'-(4-Bromo-2-methylphenyl)oxamide Inferred: 180–220 Low water solubility; moderate in DMSO Bromine (electron-withdrawing) and methyl (steric hindrance)
  • Key Observations: The bromine atom in this compound likely raises the melting point compared to alkyl-substituted oxamides due to increased molecular weight and halogen bonding .
Agricultural Use (Slow-Release Fertilizers)
  • Oxamide : Reduces ammonia volatilization by 38–63% compared to urea, with higher nitrogen-use efficiency (NUE) .
  • This compound: Not directly studied, but bromine’s electronegativity may slow hydrolysis, extending nitrogen release. However, bromine’s environmental toxicity could limit agricultural use compared to safer alkyl or hydroxyl-substituted oxamides .
Electrochemical Stability
  • Oxamide : Stable in Li-ion batteries at 1.3–3.8 V but becomes amorphous below 0.5 V, releasing ammonia .
  • This compound : The bromine atom may enhance structural stability at low voltages due to stronger intermolecular interactions, though this requires experimental validation .

Spectroscopic and Electronic Properties

Substituents modulate UV absorption and excited-state behavior:

  • Unsubstituted Oxamide : Shows weak absorption at 310–240 nm and intense bands at 250–180 nm .
  • Alkyl-Substituted Oxamides : Tetraethyloxamide lacks detectable weak bands due to conformational twisting .
  • The methyl group could restrict rotational freedom, sharpening absorption peaks compared to flexible alkyl derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-(4-bromo-2-methylphenyl)oxamide
Reactant of Route 2
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